molecular formula C20H32N6O4S B1441327 H-Met-Arg-Phe-OH CAS No. 67368-25-6

H-Met-Arg-Phe-OH

Cat. No.: B1441327
CAS No.: 67368-25-6
M. Wt: 452.6 g/mol
InChI Key: OBVHKUFUDCPZDW-JYJNAYRXSA-N
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Description

Mechanism of Action

“H-Met-Arg-Phe-OH” is a synthetic peptide that has been shown to be an effective inhibitor of protein synthesis in mammalian cells . It binds to the active site of protein translation machinery, thereby inhibiting the production of proteins . It has also been shown to be a competitive inhibitor of an enkephalin-generating endopeptidase isolated from rat brain .

Future Directions

The Phe-Phe motif, a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Molecules based on the Phe-Phe motif hold substantial promise for the creation of the next generation nanomedicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, methionine, to the resin. Subsequent amino acids, arginine and phenylalanine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Met-Arg-Phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Reduced peptide with intact methionine.

    Substitution: Alkylated arginine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Met-Arg-Phe-OH is unique due to its specific sequence and the presence of methionine, which can undergo oxidation to form sulfoxide or sulfone derivatives. This property is not shared by all similar peptides, making it valuable for studies involving oxidative stress and related pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVHKUFUDCPZDW-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678813
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67368-25-6
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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